molecular formula C14H21BO2 B1356962 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 356570-53-1

2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1356962
CAS No.: 356570-53-1
M. Wt: 232.13 g/mol
InChI Key: BOEXYCYPLLWKMJ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

    Chemistry: As a reagent in the synthesis of complex organic molecules.

    Biology: In the development of biologically active compounds.

    Medicine: For the synthesis of pharmaceutical intermediates.

    Industry: In the production of polymers and advanced materials.

Mechanism of Action

Target of Action

It is known that similar organoboron compounds are widely used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to a transition metal (usually palladium), in a process known as transmetalation . This is followed by a reductive elimination step, where the organic group is transferred from the metal to an electrophile, forming a new carbon-carbon bond .

Biochemical Pathways

It’s worth noting that organoboron compounds are often used in the synthesis of various bioactive molecules, potentially affecting a wide range of biochemical pathways depending on the final product .

Result of Action

The result of the action of 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane largely depends on the context of its use. In the case of Suzuki–Miyaura cross-coupling reactions, the result is the formation of a new carbon-carbon bond, enabling the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of chemical reactions. For instance, higher temperatures can lead to over-borylation of alkynes, a common issue in reactions involving boron reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,5-dimethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2,5-Dimethylphenylboronic acid+PinacolThis compound+Water\text{2,5-Dimethylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} + \text{Water} 2,5-Dimethylphenylboronic acid+Pinacol→this compound+Water

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the organoboron compound with halides or triflates in the presence of a palladium catalyst and a base.

    Oxidation: The compound can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane

Uniqueness

2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in selective coupling reactions and the synthesis of sterically hindered biaryl compounds.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-10-7-8-11(2)12(9-10)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEXYCYPLLWKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579283
Record name 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356570-53-1
Record name 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356570-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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